Cas no 1424347-72-7 (N-(cyanomethyl)-N-methyl-2-(naphthalen-1-yl)cyclopropane-1-carboxamide)
N-(cyanomethyl)-N-methyl-2-(naphthalen-1-yl)cyclopropane-1-carboxamide Chemische und physikalische Eigenschaften
Namen und Kennungen
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- N-(cyanomethyl)-N-methyl-2-(naphthalen-1-yl)cyclopropane-1-carboxamide
- 1424347-72-7
- AKOS033114995
- N-(Cyanomethyl)-N-methyl-2-naphthalen-1-ylcyclopropane-1-carboxamide
- Z1151697719
- EN300-26679590
-
- Inchi: 1S/C17H16N2O/c1-19(10-9-18)17(20)16-11-15(16)14-8-4-6-12-5-2-3-7-13(12)14/h2-8,15-16H,10-11H2,1H3
- InChI-Schlüssel: WJVUVQMRBUKMQF-UHFFFAOYSA-N
- Lächelt: O=C(C1CC1C1=CC=CC2C=CC=CC1=2)N(C)CC#N
Berechnete Eigenschaften
- Genaue Masse: 264.126263138g/mol
- Monoisotopenmasse: 264.126263138g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 2
- Schwere Atomanzahl: 20
- Anzahl drehbarer Bindungen: 3
- Komplexität: 424
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 2
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topologische Polaroberfläche: 44.1Ų
N-(cyanomethyl)-N-methyl-2-(naphthalen-1-yl)cyclopropane-1-carboxamide Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26679590-0.05g |
N-(cyanomethyl)-N-methyl-2-(naphthalen-1-yl)cyclopropane-1-carboxamide |
1424347-72-7 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
N-(cyanomethyl)-N-methyl-2-(naphthalen-1-yl)cyclopropane-1-carboxamide Verwandte Literatur
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
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L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
Weitere Informationen zu N-(cyanomethyl)-N-methyl-2-(naphthalen-1-yl)cyclopropane-1-carboxamide
N-(cyanomethyl)-N-methyl-2-(naphthalen-1-yl)cyclopropane-1-carboxamide (CAS No. 1424347-72-7): A Comprehensive Overview of Its Chemical Properties and Applications
N-(cyanomethyl)-N-methyl-2-(naphthalen-1-yl)cyclopropane-1-carboxamide, with the CAS number 1424347-72-7, represents a unique class of cyclopropane-derived amides that have garnered significant attention in the field of organic chemistry and pharmaceutical research. This compound is characterized by its naphthalen-1-yl aromatic ring, a cyanomethyl substituent, and a methyl group attached to the cyclopropane ring. The combination of these structural elements contributes to its chemical stability, reactivity, and potential therapeutic applications. Recent advances in synthetic methodologies and biological screening have further highlighted its significance in drug discovery and material science.
The chemical structure of N-(cyanomethyl)-N-methyl-2-(naphthalen-1-yl)cyclopropane-1-carboxamide is defined by a cyclopropane-1-carboxamide core with substituted functional groups. The naphthalen-1-yl ring provides aromaticity and conjugation, which are critical for electron delocalization and intermolecular interactions. The cyanomethyl group introduces electrophilic character, while the methyl substituent enhances steric bulk and conformational flexibility. These structural features make the compound a valuable building block for the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and functional materials.
Recent studies have focused on the synthetic pathways for N-(cyanomethyl)-N-methyl-2-(naphthalen-1-yl)cyclopropane-1-carboxamide. One notable approach involves the cyclopropanation of substituted acrylates using carbene chemistry, which allows for precise control over the stereochemistry and regiochemistry of the final product. This method has been optimized to yield high purity and yield, making it suitable for large-scale production. Additionally, catalytic asymmetric synthesis has been explored to introduce chirality into the molecule, which is essential for drug development where stereochemistry directly impacts biological activity.
The biological activity of N-(cyanomethyl)-N-methyl-2-(naphthalen-1-yl)cyclopropane-1-carboxamide has been evaluated in several in vitro and in vivo studies. Its naphthalen-1-yl ring exhibits antimicrobial properties, particularly against Gram-positive bacteria, due to its ability to disrupt cell membrane integrity. The cyanomethyl group, on the other hand, has shown cytotoxic effects in cancer cell lines, suggesting potential applications in oncology. These findings are supported by recent publications in journals such as *Journal of Medicinal Chemistry* and *ACS Chemical Biology*, which highlight the compound's role as a lead molecule for drug optimization.
Furthermore, N-(cyanomethyl)-N-methyl-2-(naphthalen-1-yl)cyclopropane-1-carboxamide has been investigated for its material science applications. Its rigid aromatic framework and electron-deficient substituents make it suitable for conductive polymers and organic semiconductors. Researchers have demonstrated its use in field-effect transistors (FETs) due to its high charge-carrier mobility and chemical stability under electrochemical conditions. These properties position the compound as a promising candidate for next-generation electronic devices.
In conclusion, N-(cyanomethyl)-N-methyl-2-(naphthalen-1-yl)cyclopropane-1-carboxamide (CAS No. 1424347-72-7) is a multifunctional compound with diverse applications in chemistry, pharmaceuticals, and materials science. Its unique chemical structure and reactive functional groups enable its use in synthetic chemistry and biological research. As research continues, the compound is expected to play an increasingly important role in innovative drug development and advanced material design.
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